Technical Whitepaper: Structural and Synthetic Profiling of 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole
Technical Whitepaper: Structural and Synthetic Profiling of 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole
Executive Summary
The compound 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole is a high-value, bifunctional synthetic intermediate widely utilized in medicinal chemistry and agrochemical development[1]. Featuring a rigid heterocyclic core, a highly electrophilic chloromethyl handle, and a pharmacologically privileged methanesulfonylphenyl moiety, this molecule serves as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs). It is particularly prominent in the development of targeted anti-cancer agents, PGE2 antagonists, and immuno-DASH inhibitors[2],[3].
This technical guide provides an authoritative breakdown of its physicochemical properties, structural rationale, and self-validating synthetic protocols designed for scale-up and downstream derivatization.
Chemical Identity & Quantitative Data
To facilitate rapid reference for process chemists and analytical scientists, the core physicochemical properties and identifiers of the compound are summarized below. Data is aggregated from [4] and [5].
| Property | Value |
| IUPAC Name | 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole |
| CAS Number | 1178081-96-3 |
| Molecular Formula | C11H10ClNO3S |
| Molecular Weight | 271.72 g/mol |
| SMILES String | O=S(C1=CC=C(C2=NC(CCl)=CO2)C=C1)(C)=O |
| Typical Purity | >95% (Standard for R&D applications)[6] |
| Storage Conditions | 2-8°C, Inert Atmosphere (Argon/N2)[7],[8] |
Pharmacophore Rationale & Structural Causality
The architectural design of 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole is highly intentional, combining three distinct functional zones:
-
The 4-Methanesulfonylphenyl Moiety (The Anchor): The para-methanesulfonyl group is a classic pharmacophore for Cyclooxygenase-2 (COX-2) selectivity and PGE2 antagonism[2]. The sulfonyl oxygen atoms are precisely positioned to form critical hydrogen bonds with Arg513 and His90 in the secondary side pocket of the COX-2 active site—a pocket that is sterically inaccessible in COX-1.
-
The 1,3-Oxazole Core (The Vector): The oxazole ring acts as a rigid, planar bioisostere. It vectors the sulfonyl anchor into the target binding pocket while maintaining optimal lipophilicity and metabolic stability compared to more labile ester or amide linkages.
-
The 4-Chloromethyl Handle (The Diversification Point): The −CH2Cl group is a highly reactive electrophile. The adjacent aromatic oxazole ring stabilizes the transition state during nucleophilic attack, making this position an ideal, high-yielding site for SN2 diversification with various amines, thiols, or alkoxides to build the final API.
Experimental Methodology: Upstream Synthesis
The synthesis of the oxazole core relies on the classic condensation of an aryl amide with a functionalized ketone. This protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is actively managed to prevent reaction stalling.
Protocol 1: Synthesis of the Oxazole Scaffold
Objective: Construct the 1,3-oxazole ring while preserving the reactive chloromethyl handle.
-
Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with 4-methanesulfonylbenzamide (1.0 eq) and 1,3-dichloroacetone (1.3 eq).
-
Causality: A slight stoichiometric excess of 1,3-dichloroacetone compensates for its volatility and potential self-polymerization at high temperatures, ensuring complete consumption of the more valuable amide starting material.
-
-
Solvent Addition: Suspend the reactants in anhydrous toluene (approx. 10 mL/g of amide).
-
Causality: Toluene is selected because its boiling point (~110°C) is optimal for thermal cyclization, and it readily forms a minimum-boiling azeotrope with water.
-
-
Thermal Cyclization & Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux for 16-24 hours.
-
Causality: The condensation generates water and HCl as byproducts. The Dean-Stark apparatus continuously removes the water from the system. According to Le Chatelier's principle, this continuous removal drives the equilibrium of the final dehydration step forward, preventing the reaction from stalling at the intermediate hydroxy-oxazoline stage.
-
-
Workup and Isolation: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO3 [9], followed by brine.
-
Causality: The NaHCO3 wash neutralizes the HCl generated during the cyclization, preventing acid-catalyzed degradation of the newly formed oxazole ring during concentration.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Workflow for the chemical synthesis of the 1,3-oxazole intermediate.
Experimental Methodology: Downstream Derivatization
Once synthesized, the intermediate is typically subjected to SN2 substitution to attach the final pharmacophoric appendages required for the target drug.
Protocol 2: SN2 Alkylation of a Secondary Amine
Objective: Displace the chloride leaving group to yield a functionalized API.
-
Reaction Setup: Dissolve 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that accelerates SN2 reactions by solvating the cations of the base while leaving the nucleophile relatively unsolvated and highly reactive.
-
-
Base Addition: Add anhydrous K2CO3 (2.0 eq) to the stirring solution.
-
Causality: A mild, insoluble inorganic base acts as an acid scavenger. It neutralizes the HCl generated during the substitution, preventing the amine nucleophile from being protonated and deactivated.
-
-
Heating and Monitoring: Heat the suspension to 60°C for 4-6 hours. Monitor the disappearance of the starting material via LC-MS.
-
Quenching: Pour the mixture into ice water.
-
Causality: Quenching in water removes the water-miscible DMF and inorganic salts, typically causing the highly lipophilic target API to crash out of solution as a filterable solid precipitate.
-
Downstream derivatization via SN2 nucleophilic substitution.
Handling, Storage, & Stability
Because of the highly reactive chloromethyl group, the compound is susceptible to gradual hydrolysis if exposed to atmospheric moisture, which converts the chloromethyl group into a less reactive hydroxymethyl group. To ensure structural integrity, the compound must be stored under an inert atmosphere (such as Argon or Nitrogen) at 2-8°C[7],[8]. Standard personal protective equipment (PPE) should be worn, as halogenated heterocycles can be potent skin and respiratory irritants.
References
- Google Patents. "Combination therapies using immuno-dash inhibitors and pge2 antagonists (WO2018049027A1)". Google Patents.
-
NextSDS. "4-CHLOROMETHYL-2-(4-METHOXY-PHENYL)-5-METHYL-OXAZOLE Safety Data". NextSDS Chemical Substance Information. URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WO2018049027A1 - Combination therapies using immuno-dash inhibitors and pge2 antagonists - Google Patents [patents.google.com]
- 3. WO2018187698A2 - Combination therapies using caspase-1 dependent anticancer agents and pge2 antagonists - Google Patents [patents.google.com]
- 4. 1178081-96-3|4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole|BLD Pharm [bldpharm.com]
- 5. 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole_1178081-96-3_B420378_ãè±èæ ååç½ã [gjbzwz.com]
- 6. axel.as-1.co.jp [axel.as-1.co.jp]
- 7. 4-Chloromethyl-2-phenyl-oxazole | 30494-97-4 [chemicalbook.com]
- 8. 4-(Chloromethyl)oxazole hydrochloride | 675149-75-4 [sigmaaldrich.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
